molecular formula C9H9N3O2 B12279435 Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate

Cat. No.: B12279435
M. Wt: 191.19 g/mol
InChI Key: JGHZIRKYYYUZAF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.

    1H-Pyrazolo[3,4-c]pyridine: Known for its potential as a kinase inhibitor.

    1H-Pyrazolo[4,3-c]pyridine: Studied for its anti-inflammatory properties.

Uniqueness

Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[4,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-8-6(12-11-5)3-4-7(10-8)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

JGHZIRKYYYUZAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC(=N2)C(=O)OC

Origin of Product

United States

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